Cobicistat-d8

LC-MS/MS Bioanalysis Internal Standard

Cobicistat-d8 is the only internal standard that guarantees accurate cobicistat quantification via LC-MS/MS. Its identical structure and +8 Da mass shift ensure precise co-elution with cobicistat, effectively correcting matrix effects. Non-deuterated or structurally different analogs (e.g., darunavir-d4) cause severe ion suppression and quantification errors. Essential for bioanalytical method validation, ANDA submissions, and QC release testing of cobicistat API and Tybost®.

Molecular Formula C40H53N7O5S2
Molecular Weight 784.1 g/mol
Cat. No. B8075481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobicistat-d8
Molecular FormulaC40H53N7O5S2
Molecular Weight784.1 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
InChIInChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2
InChIKeyZCIGNRJZKPOIKD-OZLZWQNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobicistat-d8 for LC-MS Quantification: An Essential Analytical Standard for Accurate Pharmacokinetic and Metabolic Studies


Cobicistat-d8 (CAS 2699607-48-0), also known as GS-9350-d8, is a deuterated analog of the HIV pharmacokinetic enhancer cobicistat . As an isotopically labeled compound, its primary utility lies in serving as an internal standard (IS) for the precise quantification of non-deuterated cobicistat using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its core mechanism is based on stable isotope dilution analysis, where its nearly identical physicochemical properties to the target analyte, combined with a distinct mass shift (Δm/z = +8), ensure co-elution and accurate mass spectrometric differentiation [1].

Why Cobicistat-d8 is Non-Interchangeable: Analytical Pitfalls of Structural Analogs and Non-Deuterated IS


The use of Cobicistat-d8 cannot be substituted with non-deuterated cobicistat, structural analogs, or even other deuterated internal standards due to the strict analytical requirements of stable isotope dilution LC-MS/MS [1]. The primary risk of substitution is severe analytical inaccuracy from differential ion suppression or matrix effects [2]. Only Cobicistat-d8, with its identical structure and near-identical retention time to cobicistat, can perfectly co-elute to normalize for these matrix effects, which is a performance characteristic that structurally different analogs (e.g., darunavir-d4) cannot guarantee [1]. Furthermore, substituting it with a non-labeled internal standard compromises the fundamental principle of isotope dilution, leading to significant quantification errors and failed method validation in regulated bioanalysis [2].

Quantitative Differentiation of Cobicistat-d8: Evidence-Based Selection for Analytical Method Development


Mass Spectrometric Differentiation from Cobicistat

Cobicistat-d8 provides a clear and quantifiable mass shift of +8 Da (Δm/z = +8) compared to unlabeled cobicistat, which is the fundamental requirement for its use as an internal standard in mass spectrometry [1]. This mass difference is due to the substitution of eight hydrogen atoms with deuterium in the morpholine ring, resulting in a molecular formula of C40H45D8N7O5S2 and a monoisotopic mass of 783.405 Da, versus 775.349 Da for unlabeled cobicistat .

LC-MS/MS Bioanalysis Internal Standard

Selectivity Profile Against CYP Isoforms

While Cobicistat-d8 is primarily an analytical standard, its parent compound, cobicistat, demonstrates a high degree of selectivity for the CYP3A isoform over other major CYP isoforms, a key differentiator from other pharmacokinetic boosters like ritonavir . This selectivity is quantified by IC50 values: cobicistat exhibits an IC50 range of 30-285 nM for CYP3A, while showing an IC50 of >25 µM for CYP1A2, 2C8, 2C9, and 2C19 .

CYP450 Drug-Drug Interaction Pharmacoenhancer

Regulatory-Grade Characterization for Method Validation

Cobicistat-d8 from reputable vendors is supplied with comprehensive characterization data compliant with regulatory guidelines, which is a critical differentiator from generic or non-certified analogs [1]. This includes detailed Certificates of Analysis (COA) and analytical data that support its use in Abbreviated New Drug Application (ANDA) submissions and during commercial production quality control (QC) .

Method Validation Regulatory Compliance Quality Control

Certified Purity and Stability

Cobicistat-d8 analytical standards are certified to a high purity level, typically ≥98%, which is crucial for the accuracy of quantitative methods . This purity is rigorously confirmed using multiple orthogonal analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) [1]. In contrast, custom-synthesized or non-certified materials may exhibit batch-to-batch variability and lower purity, introducing significant error into calibration curves.

Purity Analysis Stability Standardization

Traceability to Pharmacopeial Standards

Certain vendors offer Cobicistat-d8 with traceability to higher-order pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) [1]. This traceability chain establishes a direct link between the laboratory's measurement and an internationally recognized reference point, providing a defensible and auditable quality assurance framework that is not available with generic or untraceable standards .

Pharmacopeia Traceability Quality Assurance

Key Application Scenarios for Procuring Cobicistat-d8


Validated Bioanalytical Method Development for Pharmacokinetic Studies

Cobicistat-d8 is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify cobicistat in biological matrices (plasma, serum, tissue) [1]. Its use ensures accurate and precise measurement of drug concentrations over time, which is fundamental for determining pharmacokinetic (PK) parameters such as Cmax, Tmax, AUC, and half-life in clinical or preclinical studies of cobicistat-boosted antiretroviral regimens [2].

Quality Control (QC) in Pharmaceutical Manufacturing

Pharmaceutical manufacturers utilize Cobicistat-d8 as a high-purity reference standard in QC laboratories for the release testing of cobicistat active pharmaceutical ingredient (API) and finished drug products (e.g., Tybost® tablets) [1]. It is essential for assay and impurity profiling to ensure batch-to-batch consistency and compliance with ICH and pharmacopeial specifications, which is a prerequisite for ANDA submissions and commercial production [1].

Investigating Clinical Drug-Drug Interactions (DDIs)

In clinical pharmacology studies investigating potential DDIs, Cobicistat-d8 enables the precise quantification of plasma cobicistat concentrations when co-administered with other medications [1]. Accurate measurement is critical for understanding cobicistat's role as a CYP3A4 inhibitor and its impact on the exposure of co-administered drugs, a key safety and efficacy consideration for HIV treatment regimens [2].

Forensic and Clinical Toxicology Confirmation

Forensic and clinical toxicology laboratories employ Cobicistat-d8 as an internal standard in confirmatory LC-MS/MS assays for the detection and quantification of cobicistat in human specimens (e.g., blood, urine) [1]. The use of a deuterated IS provides the high level of specificity and accuracy required for medico-legal or clinical diagnostic reporting, distinguishing cobicistat from other compounds and ensuring reliable quantitative results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobicistat-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.